

What is Methiocarb sulfone-d3 and its chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methiocarb sulfone-d3*

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An In-Depth Technical Guide to Methiocarb Sulfone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methiocarb sulfone-d3**, an isotopically labeled metabolite of the carbamate pesticide Methiocarb. This document details its chemical identity, and properties, and provides a detailed experimental protocol for its use in analytical applications.

Introduction

Methiocarb is a carbamate pesticide that has been utilized for its insecticidal, molluscicidal, and acaricidal properties.^[1] Its mode of action involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.^[1] The metabolism of Methiocarb in biological systems and the environment leads to the formation of several transformation products, including Methiocarb sulfoxide and Methiocarb sulfone.^[1] **Methiocarb sulfone-d3** is the deuterated form of Methiocarb sulfone, where three hydrogen atoms on the N-methyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Methiocarb and its metabolites in various matrices using mass spectrometry-based methods.

Chemical Structure and Properties

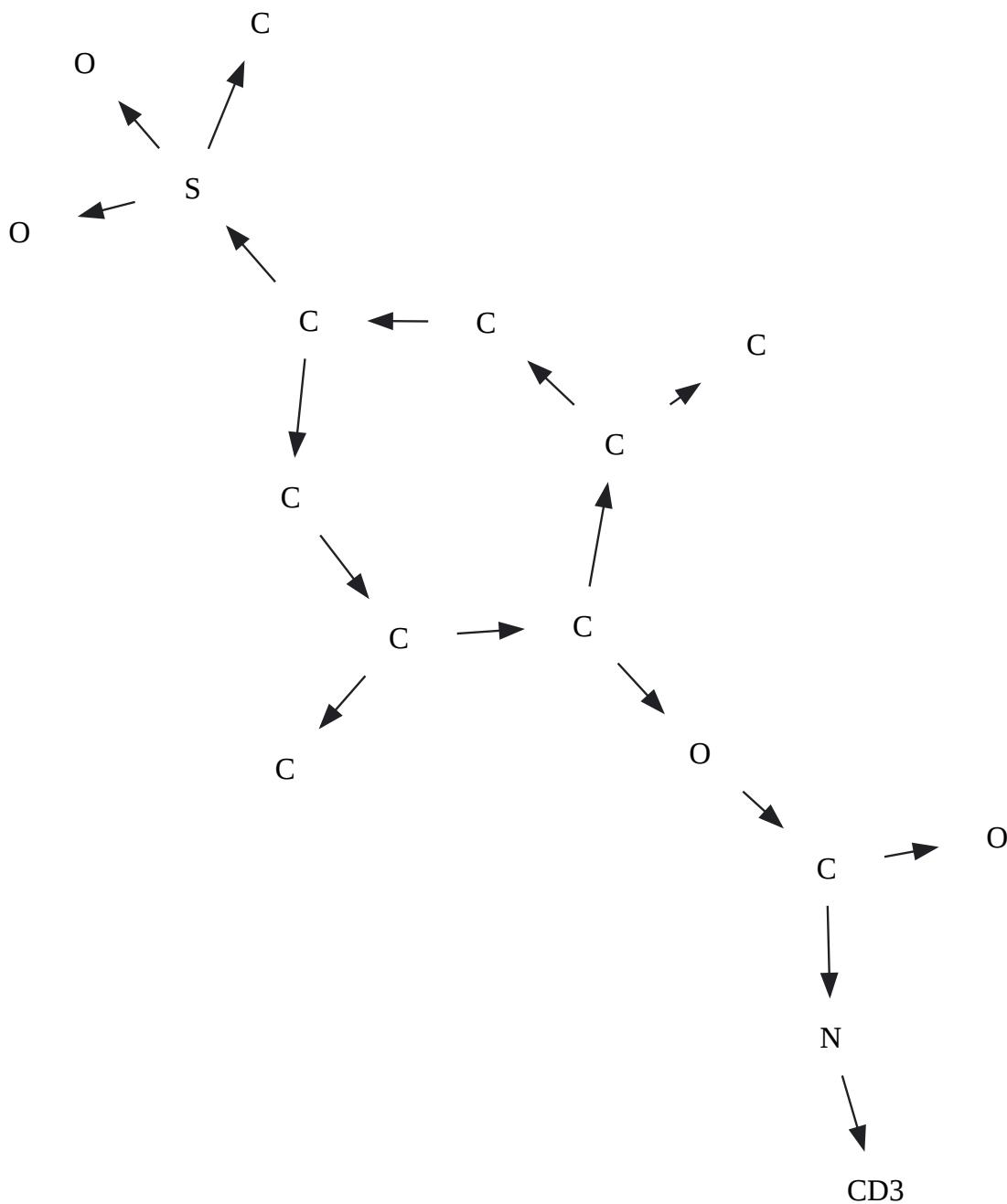
The chemical structure of **Methiocarb sulfone-d3** is presented below, followed by a table summarizing its key chemical and physical properties, along with those of its non-deuterated analog for comparison.

Chemical Name: (3,5-dimethyl-4-methylsulfonylphenyl) N-(trideuteriomethyl)carbamate.[\[2\]](#)

Molecular Formula: C₁₁H₁₂D₃NO₄S[\[3\]](#)[\[4\]](#)

SMILES: [2H]C([2H])([2H])NC(=O)Oc1cc(C)c(c(C)c1)S(=O)(=O)C[\[2\]](#)

Chemical Structure:



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Caption: Chemical structure of **Methiocarb sulfone-d3**.

Table 1: Physicochemical Properties of Methiocarb Sulfone and **Methiocarb Sulfone-d3**

Property	Methiocarb Sulfone	Methiocarb Sulfone-d3
CAS Number	2179-25-1[5][6]	2733969-33-8
Molecular Formula	C ₁₁ H ₁₅ NO ₄ S[5][6]	C ₁₁ H ₁₂ D ₃ NO ₄ S[3][4]
Molecular Weight	257.31 g/mol [5][6]	260.32 g/mol [3][4]
Appearance	Solid[7]	Not specified
Storage Temperature	2-8°C[3][4]	2-8°C[3][4]
Boiling Point	422.9±45.0 °C (Predicted)[6]	Not specified
Density	1.224±0.06 g/cm ³ (Predicted)[6]	Not specified
pKa	11.96±0.46 (Predicted)[6]	Not specified

Metabolic Pathway of Methiocarb

Methiocarb undergoes biotransformation in the liver, primarily through sulfoxidation.[8] The sulfur atom is oxidized to form Methiocarb sulfoxide, which can be further oxidized to Methiocarb sulfone.[8] This metabolic activation is significant as the sulfoxide and sulfone metabolites are also known to be cholinesterase inhibitors.



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Caption: Metabolic pathway of Methiocarb to Methiocarb sulfone.

Experimental Protocols

Methiocarb sulfone-d3 is primarily used as an internal standard in analytical methods for the quantification of Methiocarb and its metabolites. Below is a detailed protocol for the analysis of Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone in water samples by Liquid

Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is adapted from established environmental chemistry methods.[8]

Reagents and Materials

- Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone analytical standards
- **Methiocarb sulfone-d3** (internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Sodium chloride
- Deionized water
- 250 mL separatory funnels
- 250 mL concentration flasks
- 15 mL disposable glass tubes
- Roto-evaporator
- Turbo-evaporator (N₂ stream)
- Sonicator
- LC-MS/MS system

Standard Solution Preparation

- Stock Solutions (0.500 mg/mL):

- Accurately weigh approximately 25 mg of each analytical standard (Methiocarb, Methiocarb sulfoxide, Methiocarb sulfone, and **Methiocarb sulfone-d3**) into separate 50 mL volumetric flasks.
- Dissolve and dilute to the mark with acetonitrile. Correct the concentration for the purity of the reference substance.[8]
- Store stock solutions in amber bottles in a freezer (typically < -10°C).[8]
- Mixed Stock Solution (100 µg/mL):
 - Pipette 5 mL of each stock solution (Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone) into a 25 mL volumetric flask.
 - Dilute to the mark with methanol.[8]
- Fortification/Calibration Solutions:
 - Prepare a series of mixed fortification/calibration solutions by serially diluting the mixed stock solution with methanol to achieve the desired concentrations (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL).[8]
 - Prepare the internal standard spiking solution at an appropriate concentration in methanol.

Sample Preparation and Extraction

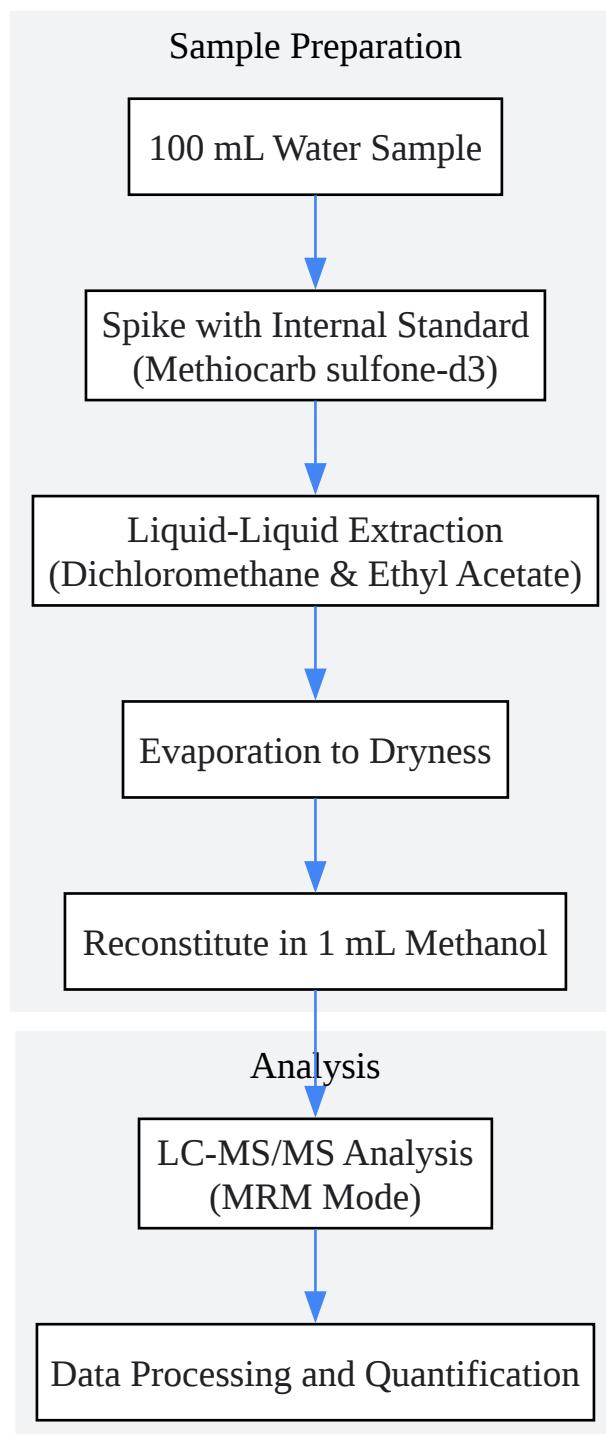
- Measure 100 mL of the water sample into a 250 mL separatory funnel.[8]
- Spike the sample with the internal standard solution (**Methiocarb sulfone-d3**). For recovery experiments, fortify with the mixed fortification solution at the desired levels (e.g., 0.1 ppb and 1 ppb).[8]
- Add 50 mL of dichloromethane and 1 g of sodium chloride to the separatory funnel.[8]
- Shake the funnel vigorously for 2 minutes and allow the phases to separate for about 5 minutes.[8]
- Collect the lower dichloromethane layer into a 250 mL concentration flask.[8]

- Add 50 mL of ethyl acetate to the separatory funnel containing the aqueous phase.[8]
- Shake vigorously for 2 minutes, allow the phases to separate, and drain the lower aqueous phase to waste.[8]
- Combine the upper ethyl acetate layer into the same 250 mL concentration flask.[8]
- Repeat the ethyl acetate extraction and combine the extracts.[8]
- Rinse the separatory funnel with 5 mL of dichloromethane and add it to the concentration flask.[8]
- Concentration:
 - Concentrate the combined extract to approximately 5 mL using a roto-evaporator at 30°C. [8]
 - Transfer the concentrated extract to a 15 mL glass tube.
 - Further evaporate the extract to about 0.2 mL under a gentle stream of nitrogen at 30°C. [8]
 - Manually evaporate to dryness with nitrogen.[8]
- Reconstitution:
 - Reconstitute the residue with 1.0 mL of methanol.[8]
 - Sonicate the vial to ensure complete dissolution.
 - Transfer an aliquot to an autosampler vial for LC-MS/MS analysis. It is recommended to analyze the samples on the same day of preparation due to the potential instability of Methiocarb sulfone.[8]

LC-MS/MS Analysis

- LC Column: A C18 reversed-phase column is typically used.

- Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these compounds.
- MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized for maximum sensitivity and selectivity.



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Caption: Experimental workflow for the analysis of Methiocarb and its metabolites in water.

Conclusion

Methiocarb sulfone-d3 is an essential tool for the accurate and reliable quantification of Methiocarb and its metabolites in environmental and biological samples. Its use as an internal standard in LC-MS/MS methods allows for the correction of matrix effects and variations in sample preparation, leading to high-quality analytical data. The provided experimental protocol serves as a comprehensive guide for researchers and scientists in the fields of environmental monitoring, food safety, and toxicology.

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- To cite this document: BenchChem. [What is Methiocarb sulfone-d3 and its chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15140546#what-is-methiocarb-sulfone-d3-and-its-chemical-structure>

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